Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride
Description
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Properties
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYGFMXFKOTOZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl11MnN4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.
Chemical Reactions Analysis
Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.
Reduction: The compound can participate in reduction reactions, although less commonly.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Conditions often involve the use of polar solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .
Scientific Research Applications
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride exerts its effects involves the formation of a high-valent manganese-oxo species . This reactive intermediate can facilitate the transfer of oxygen atoms to substrates, leading to their oxidation. The compound’s molecular targets include various organic molecules, and its pathways involve the activation of molecular oxygen and subsequent transfer to the substrate .
Comparison with Similar Compounds
- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride
Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .
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